SR 42128

Description

Properties

CAS No. |

98092-14-9 |

|---|---|

Molecular Formula |

C39H65N5O9 |

Molecular Weight |

748.0 g/mol |

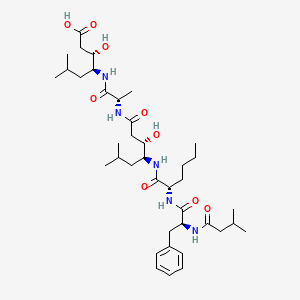

IUPAC Name |

(3S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C39H65N5O9/c1-9-10-16-29(43-37(51)31(42-34(47)19-25(6)7)20-27-14-12-11-13-15-27)39(53)44(35(48)21-32(45)28(40)17-23(2)3)38(52)26(8)41-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,41,45-46H,9-10,16-22,40H2,1-8H3,(H,42,47)(H,43,51)(H,49,50)/t26-,28-,29-,30?,31-,32-,33-/m0/s1 |

InChI Key |

WGCDEPYQVHYQLC-OTCJAJBWSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)[C@H](C)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C |

Canonical SMILES |

CCCCC(C(=O)N(C(=O)CC(C(CC(C)C)N)O)C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isovaleryl-phenylalanyl-norleucyl-statine-alanyl-hydroxystatine Iva-Phe-Nle-Sta-Ala-Sta-OH SR 42128 SR 42128A SR-42128 SR-42128A |

Origin of Product |

United States |

Foundational & Exploratory

SR 42128: A Technical Analysis of its Mechanism of Action as a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanism of action of SR 42128, a potent and specific inhibitor of the enzyme renin. By directly targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound demonstrates significant potential in the modulation of this critical physiological pathway. This document summarizes key quantitative data from binding and in vivo studies, details the experimental protocols used in its characterization, and visualizes its mechanism and experimental application.

Core Mechanism of Action: Direct Renin Inhibition

This compound is a pepstatin analog that functions as a competitive inhibitor of renin.[1][2] Its primary mechanism involves high-affinity binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to a reduction in angiotensin II and aldosterone levels. The inhibition of this system results in vasodilation and a decrease in sodium and water retention, contributing to a reduction in blood pressure.[3][4]

The binding affinity of this compound to human renin is pH-dependent, with a significantly higher affinity at a more acidic pH.[1][2] Studies have shown that the association rate of the inhibitor with renin is ten times more rapid at pH 5.7 than at pH 7.4.[1] However, this compound maintains high potency at physiological pH.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with renin and its physiological effects observed in preclinical studies.

Table 1: In Vitro Binding and Inhibitory Constants of this compound against Human Renin

| Parameter | Value (pH 7.4) | Value (pH 5.7) | Reference |

| Ki (Inhibition Constant) | 2.0 nM | 0.35 nM | [1] |

| KD (Dissociation Constant) | 1 nM | 0.9 nM | [1] |

| IC50 (Half maximal Inhibitory Concentration) | 2.8 x 10⁻⁸ M | - | [3] |

Table 2: Hemodynamic Effects of this compound in Conscious, Sodium-Depleted Baboons

| Parameter | Treatment | Outcome | Duration of Effect | Reference |

| Plasma Renin Activity (PRA) | 8 mg/kg (30-min perfusion) | Decreased to almost undetectable levels | At least 2 hours | [5] |

| Mean Arterial Pressure (MAP) | 8 mg/kg (30-min perfusion) | Decreased | - | [5] |

| Cardiac Output (CO) | 8 mg/kg (30-min perfusion) | Decreased | - | [5] |

| Total Peripheral Resistance (TPR) | 8 mg/kg (30-min perfusion) | Decreased | - | [5] |

| Heart Rate (HR) | 8 mg/kg (30-min perfusion) | Not significantly altered | - | [5] |

Table 3: Effects of this compound on Plasma Renin in Conscious Macaca Monkeys

| Condition | Dose | Effect on PRA | Effect on Plasma Active Renin (PAR) | Effect on Plasma Inactive Renin (PIR) | Reference |

| Sodium-Repleted | 3 mg/kg (IV bolus) | 90-100% inhibition for 4h | 420% increase | 250% increase | [6] |

| Sodium-Repleted | 9 mg/kg (IV bolus) | 90-100% inhibition for 4h | 620% increase | Significant increase | [6] |

| Sodium-Depleted | 3 mg/kg and 9 mg/kg | Inhibited | - | Significant increase at 9 mg/kg | [6] |

Signaling and Systemic Pathways

The following diagrams illustrate the mechanism of action of this compound within the context of the Renin-Angiotensin-Aldosterone System.

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Experimental Protocols

The following are descriptions of the methodologies employed in the key studies of this compound, based on the available information from published abstracts.

In Vitro Renin Inhibition and Binding Assays

-

Objective: To determine the inhibitory constant (Ki) and dissociation constant (KD) of this compound for human renin.

-

Enzymatic Assays:

-

Purified human renin was incubated with a synthetic substrate (angiotensinogen or a shorter peptide analog).

-

This compound was added at varying concentrations.

-

The rate of angiotensin I production was measured, typically by radioimmunoassay (RIA).

-

Assays were performed at pH 5.7 and pH 7.4 to assess pH-dependent activity.[1][2]

-

Ki values were determined by analyzing the competitive inhibition kinetics.[1]

-

-

Binding Assays:

-

Radiolabeled [³H]this compound was used to directly measure binding to purified human renin.[1]

-

Binding reactions were performed at pH 5.7 and pH 7.4.[1][2]

-

The amount of bound radioligand was quantified after separating the renin-inhibitor complex from the unbound inhibitor.

-

Scatchard analysis was used to determine the KD and the number of binding sites.[1]

-

Association and dissociation rate constants were also determined under non-equilibrium conditions.[2]

-

In Vivo Hemodynamic Studies in Conscious Baboons

-

Objective: To evaluate the effect of this compound on key hemodynamic parameters.

-

Animal Model: Conscious baboons, rendered sodium-depleted by administration of furosemide to stimulate the RAAS.[5]

-

Drug Administration: this compound was administered as an 8 mg/kg intravenous perfusion over 30 minutes.[5]

-

Measurements:

-

Plasma Renin Activity (PRA): Blood samples were collected at baseline and at various time points post-infusion. PRA was determined by measuring the generation of angiotensin I in vitro.

-

Mean Arterial Pressure (MAP): Continuously monitored via an arterial catheter.

-

Cardiac Output (CO): Measured to assess overall cardiac function.

-

Total Peripheral Resistance (TPR): Calculated from MAP and CO.

-

Heart Rate (HR): Continuously monitored.

-

-

Experimental Workflow:

Caption: Workflow for in vivo hemodynamic assessment of this compound.

In Vivo Studies in Conscious Macaca Monkeys

-

Objective: To determine the effect of this compound on plasma renin activity and concentration in both sodium-replete and sodium-depleted states.

-

Animal Model: Conscious Macaca monkeys.[6]

-

Drug Administration: this compound was administered as an intravenous bolus injection at doses of 3 mg/kg and 9 mg/kg.[6]

-

Measurements:

-

Experimental Conditions: The experiment was conducted in separate groups of sodium-replete and sodium-depleted monkeys to assess the drug's efficacy under different RAAS activation states.[6]

Conclusion

This compound is a potent, competitive inhibitor of renin, the rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System. Its high affinity for the active site of renin translates into effective in vivo suppression of plasma renin activity, leading to significant reductions in blood pressure and total peripheral resistance, particularly in a sodium-depleted state. The detailed quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the core mechanism of action of this compound for researchers and professionals in the field of drug development.

References

- 1. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of a tritiated pepstatin analog to human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic response to SR 42128A in normal and sodium-depleted baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haemodynamic effects of the renin inhibitor this compound in conscious baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Increase in plasma levels of active and inactive renin after inhibition of renin activity by this compound in conscious Macaca monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 42128: A Technical Deep Dive into its Renin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the renin inhibition pathway of SR 42128, a potent, non-pro-drug renin inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Direct Renin Inhibition

This compound is a pepstatin analog that functions as a competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of angiotensin II and aldosterone. This targeted inhibition of the RAAS results in vasodilation and a subsequent decrease in blood pressure.[3]

The interaction between this compound and human renin is pH-dependent, with a stronger binding affinity observed at a more acidic pH of 5.7 compared to a physiological pH of 7.4.[1][2] Kinetic studies have revealed that this pH effect is primarily due to a more rapid association rate at the lower pH, while the dissociation rate of the enzyme-inhibitor complex remains unaffected.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory potency and its in vivo effects on plasma renin activity and blood pressure.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Conditions | Reference |

| IC50 | 2.8 x 10⁻⁸ M | Human plasma renin, pH 7.4 | [3] |

| Ki | 0.35 nM | Purified human renin, pH 5.7 | [2] |

| Ki | 2.0 nM | Purified human renin, pH 7.4 | [2] |

| KD | 0.9 nM | Purified human renin, pH 5.7 | [2] |

| KD | 1 nM | Purified human renin, pH 7.4 | [2] |

Table 2: In Vivo Effects of SR 42128A (Arginine Salt) in Sodium-Depleted Conscious Monkeys

| Dose | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Duration of Action | Reference |

| 3 mg/kg (single dose) | Significant decrease | Complete inhibition | > 3 hours | [3] |

| 9 mg/kg (single dose) | Dose-dependent decrease | 90-100% inhibition for 4 hours | > 4 hours | [4] |

| 10 mg/kg (single dose) | Significant decrease | Complete inhibition | > 3 hours | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the renin inhibitory activity of this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on renin activity using a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to renin activity, and the presence of an inhibitor like this compound will reduce this rate.[5][6][7]

Materials:

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)[6][7]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)[6][7]

-

This compound (or other test inhibitors)

-

96-well black microplate[6]

-

Fluorescence microplate reader[6]

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the fluorogenic substrate solution, and the different concentrations of this compound.

-

Include control wells with no inhibitor (100% renin activity) and wells with no renin (background fluorescence).

-

Pre-incubate the plate at 37°C for a brief period.[6]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[6]

-

In Vivo Evaluation in Primate Models

Animal models, particularly primates, are crucial for assessing the in vivo efficacy of renin inhibitors due to the species specificity of renin.[8]

Model:

-

Conscious, sodium-depleted monkeys (e.g., Macaca)[3][4] or baboons[9] are commonly used. Sodium depletion enhances the renin-angiotensin system's activity, making the effects of inhibitors more pronounced.[4]

Procedure:

-

Animal Preparation:

-

Induce sodium depletion in the animals through a low-sodium diet and/or administration of a diuretic like furosemide.[9]

-

Surgically implant catheters for drug administration and blood sampling.

-

-

Drug Administration:

-

Hemodynamic Monitoring:

-

Continuously monitor blood pressure and heart rate using appropriate instrumentation.

-

-

Blood Sampling and Analysis:

-

Data Analysis:

-

Analyze the dose-dependent effects of SR 42128A on blood pressure, PRA, PAR, and PIR.

-

Evaluate the duration of action of the inhibitor.

-

Visualizations

The following diagrams illustrate the renin-angiotensin-aldosterone system and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating renin inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro screening of renin inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Increase in plasma levels of active and inactive renin after inhibition of renin activity by this compound in conscious Macaca monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Haemodynamic effects of the renin inhibitor this compound in conscious baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 42128: A Technical Guide to its Binding Affinity with Human Renin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the renin inhibitor SR 42128 to human renin. It includes a compilation of quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for human renin has been determined through enzymatic and binding studies. The key quantitative data are summarized in the table below. This compound, a pepstatin analog, acts as a competitive inhibitor of human renin.[1][2] Its binding is reversible and saturable, with a single class of binding sites identified.[3] The interaction is pH-dependent, showing a higher affinity at a more acidic pH of 5.7 compared to the physiological pH of 7.4.[1][3]

| Parameter | Value | pH | Experimental Condition | Reference |

| Ki (Inhibition Constant) | 0.35 nM | 5.7 | Enzymatic Assay | [3] |

| 2.0 nM | 7.4 | Enzymatic Assay | [3] | |

| KD (Dissociation Constant) | 0.9 nM | 5.7 | Scatchard Analysis of [3H]this compound Binding | [3] |

| 1.0 nM | 7.4 | Scatchard Analysis of [3H]this compound Binding | [3] | |

| IC50 | 2.8 x 10-8 M | 7.4 | Displacement of ligand binding | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's binding to human renin.

Enzymatic Inhibition Assay (Determination of Ki)

The inhibitory constant (Ki) of this compound against human renin was likely determined using an enzymatic assay that measures the rate of angiotensin I production from angiotensinogen.

Materials:

-

Purified human renin

-

Human angiotensinogen (substrate)

-

This compound

-

Assay buffer (e.g., phosphate or MES buffer) at pH 5.7 and pH 7.4

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for angiotensin I

-

Terminating agent (e.g., strong acid)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing purified human renin and human angiotensinogen in the assay buffer at the desired pH (5.7 or 7.4).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

Incubation: The reactions are incubated at a constant temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a terminating agent.

-

Quantification of Angiotensin I: The amount of angiotensin I produced in each reaction is quantified using a sensitive method such as RIA or ELISA.

-

Data Analysis: The rate of angiotensin I production is plotted against the concentration of this compound. The Ki value is then calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Radioligand Binding Assay (Determination of KD)

The dissociation constant (KD) was determined using a radioligand binding assay with tritiated this compound ([3H]this compound).[3]

Materials:

-

Purified human renin

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for competition studies)

-

Binding buffer at pH 5.7 and pH 7.4

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: Purified human renin is incubated with various concentrations of [3H]this compound in the binding buffer at both pH 5.7 and 7.4.

-

Determination of Non-Specific Binding: To determine the level of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Equilibrium: The incubations are allowed to proceed for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixtures are rapidly filtered through glass fiber filters to separate the renin-bound [3H]this compound from the free radioligand. The filters are then washed with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The specific binding data is then analyzed using Scatchard analysis, where the ratio of bound/free radioligand is plotted against the bound radioligand concentration. The KD is determined from the slope of the resulting line.

Visualizations

Renin-Angiotensin System and Inhibition by this compound

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure. Renin is the rate-limiting enzyme in this pathway. This compound exerts its effect by directly inhibiting renin, thereby blocking the entire downstream cascade.

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor like this compound to its target enzyme.

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship of Kinetic Parameters

The relationship between the different binding affinity parameters is crucial for understanding the inhibitor's potency and mechanism of action.

References

- 1. An experimental method for the determination of enzyme-competitive inhibitor dissociation constants from displacement curves: application to human renin using fluorescence energy transfer to a synthetic dansylated inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. proteopedia.org [proteopedia.org]

- 4. researchgate.net [researchgate.net]

SR 42128: A Technical Overview of a Pioneering Renin Inhibitor

Foreword: This document provides a detailed technical guide on the discovery and history of SR 42128, a potent, second-generation peptide-based renin inhibitor developed by Sanofi in the mid-1980s. Developed during a period of intense research into blocking the renin-angiotensin-aldosterone system (RAAS), this compound represented a significant advancement in the potency and specificity of renin inhibitors. However, like many of its contemporaries, its development was ultimately hampered by the inherent challenges of peptide-based therapeutics, primarily poor oral bioavailability and rapid metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in the history of antihypertensive drug discovery and the evolution of renin inhibitors.

Discovery and Synthesis

This compound, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, was synthesized by Sanofi as part of a program to develop potent and specific inhibitors of renin, the rate-limiting enzyme in the RAAS cascade. It is a pepstatin analog, a class of compounds known to inhibit aspartic proteases. For in vivo studies, its more soluble arginine salt, SR 42128A, was also synthesized.

While the precise, step-by-step synthesis protocols are not publicly available in their entirety, the synthesis would have followed established solid-phase or solution-phase peptide synthesis methodologies of the era. The key components of its structure are the non-proteinogenic amino acid statine (Sta) and its analogs, which are crucial for mimicking the transition state of the renin-catalyzed cleavage of angiotensinogen.

Mechanism of Action and In Vitro Pharmacology

This compound is a direct, competitive inhibitor of renin. It binds to the active site of renin, preventing the enzyme from cleaving its substrate, angiotensinogen, to form angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone.

Potency and Selectivity

In vitro studies demonstrated that this compound is a highly potent inhibitor of human renin. Its inhibitory activity was found to be pH-dependent, with greater potency at a more acidic pH. The use of a tritiated form of the compound, [3H]this compound, allowed for detailed binding studies.

| Parameter | Value | Condition | Reference |

| IC50 | 2.8 x 10-8 M | Human Plasma Renin, pH 7.4 | [1] |

| Ki | 0.35 nM | Purified Human Renin, pH 5.7 | [1] |

| Ki | 2.0 nM | Purified Human Renin, pH 7.4 | [1] |

| KD | 0.9 nM | [3H]this compound binding to Human Renin, pH 5.7 | [1] |

| KD | 12.6 nM (approx. 14-fold higher than at pH 5.7) | [3H]this compound binding to Human Renin, pH 7.4 | [1] |

Table 1: In Vitro Inhibition and Binding Constants of this compound

This compound also exhibited high selectivity for human renin over other human aspartic proteases, a critical feature for minimizing off-target effects.

| Enzyme | Inhibition | Condition | Reference |

| Human Renin | High Affinity | pH 7.4 | [1] |

| Cathepsin D | No significant binding | pH 7.4 | [1] |

| Pepsin | No significant binding | pH 7.4 | [1] |

| Gastricsin | No significant binding | pH 7.4 | [1] |

Table 2: Selectivity Profile of this compound at Physiological pH

Experimental Protocols

The detailed experimental protocols for the in vitro assays are not available in the public domain. However, based on the abstracts of the original publications, the methodologies would have included:

-

Enzymatic Assays: These assays would have measured the rate of angiotensin I generation from angiotensinogen by renin in the presence and absence of this compound. The concentration of angiotensin I would likely have been determined by radioimmunoassay (RIA).

-

Binding Assays: These experiments utilized [3H]this compound to directly measure its binding to purified human renin. The protocol would have involved incubating the radioligand with the enzyme, separating the bound from the free ligand (e.g., through filtration), and then quantifying the radioactivity of the bound complex using liquid scintillation counting. Scatchard analysis would have been used to determine the dissociation constant (KD) and the number of binding sites.

Caption: Mechanism of action of this compound in the RAAS pathway.

In Vivo Pharmacology

The efficacy of SR 42128A was evaluated in primate models, which are highly relevant for studying renin inhibitors due to the species-specificity of renin.

Hemodynamic Effects in Conscious Monkeys

In sodium-depleted conscious monkeys, a single intravenous administration of SR 42128A produced a dose-dependent decrease in mean arterial pressure (MAP) and a corresponding inhibition of plasma renin activity (PRA).

| Dose of SR 42128A | Effect on Mean Arterial Pressure | Effect on Plasma Renin Activity | Duration of Action | Reference |

| Dose-dependent | Dose-dependent decrease | Dose-dependent inhibition | Blood pressure significantly lowered for at least 3 hours | [1] |

| 8 mg/kg (30-min infusion) | Significant decrease | Reduced to almost undetectable levels | PRA inhibition for at least 2 hours | [1] |

Table 3: In Vivo Effects of SR 42128A in Sodium-Depleted Primates

Experimental Protocols

The detailed in vivo experimental protocols are not publicly available. The general methodology would have involved:

-

Animal Model: Conscious cynomolgus monkeys or baboons, likely instrumented with telemetry devices or arterial catheters for continuous blood pressure monitoring and blood sampling.

-

Sodium Depletion: Animals were typically put on a low-sodium diet and/or treated with a diuretic like furosemide to stimulate the RAAS, making the effects of a renin inhibitor more pronounced.

-

Drug Administration: SR 42128A was administered intravenously as a bolus injection or infusion.

-

Measurements: Mean arterial pressure, heart rate, and plasma renin activity (via RIA of angiotensin I) were measured at baseline and at multiple time points after drug administration.

Caption: A generalized workflow for the in vivo evaluation of this compound.

History and Discontinuation

This compound was a product of the intense research and development efforts in the 1980s to create orally active renin inhibitors. While it demonstrated excellent potency and specificity in preclinical models, it, like other peptide-based inhibitors of its generation, faced significant developmental hurdles.

The primary challenge for this class of drugs was their poor oral bioavailability.[2] Due to their peptide nature, these molecules were susceptible to enzymatic degradation in the gastrointestinal tract and had poor absorption across the intestinal wall. Additionally, they often exhibited rapid clearance from the circulation. These pharmacokinetic limitations meant that they were not viable as oral medications for chronic conditions like hypertension.

There is no public record of this compound entering human clinical trials. The focus of the pharmaceutical industry subsequently shifted towards the development of non-peptide renin inhibitors, which had improved pharmacokinetic properties. This research eventually culminated in the approval of aliskiren, the first orally active renin inhibitor, in 2007.

References

SR 42128: A Potent Pepstatin Analog for Aspartic Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR 42128 is a synthetic, potent pepstatin analog designed as a competitive inhibitor of aspartic proteases, with a particular emphasis on human renin. This document provides a comprehensive technical overview of this compound, including its structure, mechanism of action, inhibitory activity, and selectivity. Detailed experimental protocols for enzymatic and binding assays are presented, alongside a discussion of its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of enzymology, drug discovery, and cardiovascular research.

Introduction

Pepstatin, a naturally occurring pentapeptide, is a well-known inhibitor of aspartic proteases. Its structure, containing the unusual amino acid statine, is crucial for its inhibitory activity. This compound is a synthetic analog of pepstatin, developed to exhibit enhanced potency and selectivity for specific aspartic proteases, most notably human renin, a key enzyme in the renin-angiotensin system and a therapeutic target for hypertension.[1][2] This guide delves into the technical details of this compound, providing a foundation for its application in research and drug development.

Structure and Physicochemical Properties

The chemical structure of this compound is Iva-Phe-Nle-Sta-Ala-Sta-Arg.[2] This sequence incorporates non-proteinogenic amino acids, including isovaleryl (Iva), norleucine (Nle), and the characteristic statine (Sta) residue, which is a gamma-amino acid. The presence of two statine residues is a notable feature of this analog.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C46H80N10O9 |

| Molecular Weight | 933.2 g/mol |

| Amino Acid Sequence | Iva-Phe-Nle-Sta-Ala-Sta-Arg |

Mechanism of Action

This compound functions as a competitive inhibitor of aspartic proteases.[2] The statine residue within its structure mimics the transition state of the peptide bond hydrolysis catalyzed by these enzymes. The hydroxyl group of statine is believed to form a non-covalent, tetrahedral intermediate with the two catalytic aspartate residues in the active site of the enzyme, thereby blocking substrate access and inhibiting its activity.

Caption: Competitive inhibition of an aspartic protease by this compound.

Quantitative Data: Inhibitory Activity and Selectivity

This compound has been demonstrated to be a highly potent inhibitor of human renin. Its inhibitory activity is pH-dependent, showing greater efficacy at a slightly acidic pH.[1][2]

Table 2: Inhibitory Activity of this compound against Human Renin [2]

| Parameter | pH 5.7 | pH 7.4 |

| Ki (nM) | 0.35 | 2.0 |

| KD (nM) | 0.9 | 1.0 |

Furthermore, this compound exhibits significant selectivity for human renin over other aspartic proteases, particularly at physiological pH.[2]

Table 3: Selectivity Profile of this compound [2]

| Aspartic Protease | Binding at pH 7.4 |

| Human Renin | Yes |

| Cathepsin D | No |

| Pepsin | No |

| Gastricsin | No |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Renin Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the inhibitory potency of this compound by measuring the reduction in the rate of cleavage of a fluorogenic renin substrate.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., (Dabcyl)-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS))

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the microplate, add 20 µL of the this compound dilutions or vehicle (for control) to the respective wells.

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the human renin solution to each well, except for the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic renin substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for the renin inhibition assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of this compound to its target enzyme, typically using a radiolabeled version of the inhibitor ([3H]this compound).

Materials:

-

Purified human renin

-

[3H]this compound

-

Unlabeled this compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a series of tubes, add a fixed concentration of [3H]this compound.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

Add a fixed amount of purified human renin to each tube.

-

Incubate the mixture at a specified temperature (e.g., 25°C) to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the KD and Bmax (maximum number of binding sites).

Caption: Workflow for the radioligand binding assay.

Structure-Activity Relationship (SAR)

The inhibitory potency of pepstatin analogs like this compound is highly dependent on their structure. Key SAR insights include:

-

The Statine Residue: The (3S, 4S) stereochemistry of the statine residue is critical for high-affinity binding. The hydroxyl group of statine is essential for coordinating with the catalytic aspartates in the enzyme's active site.

-

P1 and P1' Positions: The residues flanking the statine residue (at the P1 and P1' positions relative to the scissile bond) play a significant role in determining the inhibitor's selectivity for different aspartic proteases. The specific side chains at these positions interact with the S1 and S1' pockets of the enzyme.

-

N- and C-Termini: Modifications at the N- and C-termini of the peptide can influence its solubility, cell permeability, and pharmacokinetic properties. The isovaleryl group at the N-terminus and the arginine at the C-terminus of this compound likely contribute to its overall pharmacological profile.

Synthesis

This compound is a peptide-based inhibitor and is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential coupling of protected amino acids to a solid support, followed by cleavage and deprotection to yield the final product. The synthesis of the non-standard amino acid, statine, is a key step in the overall process and is typically achieved through a multi-step organic synthesis route.

Conclusion

This compound is a valuable research tool for studying the function of human renin and other aspartic proteases. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations of the renin-angiotensin system. The technical information and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this potent pepstatin analog. Further research into the structure-activity relationships of this compound and related compounds may lead to the development of novel therapeutics for cardiovascular and other diseases.

References

- 1. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of SR 42128: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 42128 is a potent and highly selective competitive inhibitor of the enzyme renin, the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a significant reduction in the downstream production of the potent vasoconstrictor angiotensin II and subsequently aldosterone. This targeted mechanism of action confers upon this compound the potential for effective blood pressure control with a high degree of specificity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding kinetics, inhibitory potency, selectivity, and in vivo hemodynamic effects. Detailed experimental protocols for the key assays used to characterize this compound are also presented, along with a visualization of its place within the RAAS signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effect through direct and competitive inhibition of renin. Renin, an aspartic protease, is responsible for the enzymatic cleavage of angiotensinogen to the decapeptide angiotensin I. This is the first and rate-limiting step in the RAAS, a critical hormonal system for the regulation of blood pressure and fluid and electrolyte balance. By binding to the active site of renin, this compound prevents the enzyme from acting on its substrate, thereby attenuating the entire RAAS cascade. This leads to decreased levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The ultimate physiological effect is a reduction in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity and Inhibitory Potency against Human Renin

| Parameter | Value | Conditions | Reference |

| Ki | 0.35 nM | pH 5.7 | [1] |

| 2.0 nM | pH 7.4 | [1] | |

| KD | 0.9 nM | pH 5.7 | [1] |

| 1.0 nM | pH 7.4 | [1] | |

| IC50 | 2.8 x 10-8 M | Human plasma renin, pH 7.4 |

Table 2: Selectivity Profile of this compound

| Enzyme | Activity | Conditions | Reference |

| Human Renin | Potent inhibitor | pH 7.4 | [1] |

| Primate Renins | Inhibited within the same order of magnitude as human renin | ||

| Other Animal Renins | Much less inhibited | ||

| Cathepsin D | No significant binding | pH 7.4 | [1] |

| Pepsin | No significant binding | pH 7.4 | [1] |

| Gastricsin | No significant binding | pH 7.4 | [1] |

Table 3: In Vivo Hemodynamic Effects in Conscious, Sodium-Depleted Monkeys

| Parameter | Effect | Dose | Reference |

| Mean Arterial Pressure (MAP) | Dose-dependent decrease | 3 or 10 mg/kg | |

| Plasma Renin Activity (PRA) | Complete inhibition (still inhibited at 3 hours post-administration) | 3 or 10 mg/kg |

Signaling Pathway

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this cascade and the point of intervention by this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Renin

Objective: To determine the binding affinity (KD and Ki) of this compound for the renin enzyme.

Materials:

-

[3H]-SR 42128 (radiolabeled inhibitor)

-

Purified human renin

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound (for competition assays)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Saturation Binding:

-

Prepare serial dilutions of [3H]-SR 42128 in binding buffer.

-

In a 96-well plate, add a constant amount of purified human renin to each well.

-

Add increasing concentrations of [3H]-SR 42128 to the wells.

-

For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Determine the KD and Bmax by non-linear regression analysis of the specific binding data.

-

-

Competition Binding:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add a constant amount of purified human renin and a fixed concentration of [3H]-SR 42128 (typically at or near its KD value) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Follow steps 5-8 from the saturation binding protocol.

-

Calculate the percentage of specific binding at each concentration of the unlabeled inhibitor.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

References

In Vitro Profile of SR 42128: A Potent Renin Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent and selective inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a key mediator of vasoconstriction, aldosterone release, and sodium retention. This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.

Core Mechanism of Action

This compound acts as a competitive inhibitor of human renin. Its high affinity and specificity for renin make it a valuable tool for studying the physiological and pathological roles of the RAAS. In vitro studies have been crucial in elucidating the potency, selectivity, and kinetic properties of this inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with human renin as determined by various in vitro assays.

Table 1: Inhibitory Potency of this compound against Human Renin

| Parameter | Value | pH | Assay Type | Reference |

| IC50 | 2.8 x 10⁻⁸ M | 7.4 | Renin Inhibition Assay | [1] |

| Ki | 0.35 nM | 5.7 | Enzymatic Assay | [2] |

| Ki | 2.0 nM | 7.4 | Enzymatic Assay | [2] |

Table 2: Binding Affinity of [³H]this compound to Human Renin

| Parameter | Value | pH | Assay Type | Reference |

| KD | 0.9 nM | 5.7 | Radioligand Binding Assay | [2] |

| KD | 1.0 nM | 7.4 | Radioligand Binding Assay | [2] |

Signaling Pathway

This compound's primary molecular target is the enzyme renin. By inhibiting renin, this compound blocks the initial step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Renin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of human renin using a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

Workflow:

Materials:

-

Purified human recombinant renin

-

FRET-based renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Dilute the human renin enzyme in the assay buffer to the desired working concentration.

-

Prepare the FRET substrate solution in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the diluted this compound solutions. Include control wells with buffer only (for total activity) and a known renin inhibitor (for positive control).

-

Add the diluted human renin solution to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity kinetically in a microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 335-345/485-510 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (total activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Radioligand Binding Assay

This assay measures the direct binding of radiolabeled this compound ([³H]this compound) to human renin to determine the dissociation constant (KD).

Workflow:

Materials:

-

Purified human recombinant renin

-

[³H]this compound (radiolabeled inhibitor)

-

Unlabeled this compound

-

Binding Buffer (e.g., phosphate buffer at pH 5.7 or 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Vacuum filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation:

-

In a series of tubes, incubate a fixed concentration of human renin with increasing concentrations of [³H]this compound.

-

In a parallel set of tubes, perform the same incubations in the presence of a large excess of unlabeled this compound to determine non-specific binding.

-

Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The renin and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]this compound.

-

Plot the specific binding versus the concentration of free [³H]this compound.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

Conclusion

The in vitro studies of this compound have unequivocally demonstrated its high potency and competitive mechanism of inhibition against human renin. The quantitative data derived from enzymatic and binding assays provide a solid foundation for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide offer a practical resource for researchers seeking to further investigate this compound or other renin inhibitors. The visualization of the RAAS pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the science underpinning this important therapeutic target.

References

SR 42128: A Technical Overview of its Effects on the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive inhibitor of the enzyme renin, the critical rate-limiting step in the renin-angiotensin system (RAS).[1][2][3] Its high specificity for primate renin makes it a valuable tool for investigating the physiological and pathophysiological roles of the RAS.[1] This technical guide provides an in-depth analysis of the effects of this compound on the core components of the renin-angiotensin system, supported by quantitative data from preclinical studies. The document details the experimental methodologies used to elicit these findings and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

This compound, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, exerts its inhibitory effect by directly binding to the active site of renin.[1] This action prevents the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade of the renin-angiotensin system. This direct inhibition of renin leads to a reduction in the formation of angiotensin II, the primary effector molecule of the RAS responsible for vasoconstriction, and a subsequent decrease in aldosterone secretion.

Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound

The following diagram illustrates the canonical renin-angiotensin system signaling pathway and the specific point of inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on the renin-angiotensin system from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | pH | Reference |

| IC50 | 2.8 x 10-8 M | Human | 7.4 | [1] |

| Ki | 2.0 nM | Human | 7.4 | [3] |

| Ki | 0.35 nM | Human | 5.7 | [3] |

Table 2: In Vivo Effects of this compound in Sodium-Repleted Macaca Monkeys

| Dose (Intravenous Bolus) | Parameter | Time Post-Injection | % Change from Baseline | Reference |

| 3 mg/kg | Plasma Renin Activity (PRA) | 4 hours | 90-100% inhibition | [4] |

| 9 mg/kg | Plasma Renin Activity (PRA) | 4 hours | 90-100% inhibition | [4] |

| 3 mg/kg | Plasma Active Renin (PAR) | 90 mins - 4 hours | 420% increase | [4] |

| 9 mg/kg | Plasma Active Renin (PAR) | 90 mins - 4 hours | 620% increase | [4] |

| 3 mg/kg | Plasma Inactive Renin (PIR) | 4 hours | 250% increase (maximum) | [4] |

| 9 mg/kg | Plasma Inactive Renin (PIR) | 4 hours | Significant increase | [4] |

Note: The increase in plasma active and inactive renin concentrations, despite the profound inhibition of plasma renin activity, is a characteristic response to potent renin inhibitors. This is due to the inhibitor preventing the clearance of renin and the disruption of the negative feedback loop on renin synthesis and secretion.

Experimental Protocols

In Vitro Renin Inhibition Assay (General Protocol)

A common method for determining the in vitro inhibitory potency of compounds like this compound is a fluorescence-based assay.

-

Reagents and Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., incorporating EDANS and Dabcyl)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

The assay is typically performed at 37°C.

-

Inhibitor wells are prepared with the substrate, assay buffer, and varying concentrations of this compound.

-

Control wells for 100% initial activity (without inhibitor) and background fluorescence (without enzyme) are also prepared.

-

The reaction is initiated by adding a pre-diluted solution of human renin to the wells.

-

The plate is incubated for a set period (e.g., 15 minutes) at 37°C.

-

Fluorescence is measured using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

-

The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Evaluation in Primates (Macaca Monkeys)

The following protocol is based on the methodology described in the study by Nisato et al. (1987).

-

Animal Model: Conscious Macaca monkeys.

-

Drug Administration: this compound is administered as an intravenous bolus injection at doses of 3 mg/kg and 9 mg/kg.

-

Blood Sampling: Blood samples are collected at baseline and at various time points post-injection (e.g., up to 4 hours).

-

Parameter Measurement:

-

Plasma Renin Activity (PRA): Measured by the radioimmunoassay (RIA) of angiotensin I generated after incubation of the plasma sample.

-

Plasma Active Renin (PAR): Determined using an immunoradiometric assay (IRMA) with monoclonal antibodies specific for active renin (e.g., using a commercial kit like the one from Pasteur Diagnostics mentioned in the study).

-

Plasma Inactive Renin (PIR): Total plasma renin is measured after activation of prorenin with trypsin. PIR is then calculated as the difference between total renin and active renin (PIR = Total Renin - PAR).

-

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound in a primate model.

Conclusion

References

- 1. ibl-america.com [ibl-america.com]

- 2. [Renin and aldosterone secretion under converting enzyme inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Development of SR 42128: A Technical Overview of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research and development of SR 42128, a potent renin inhibitor. The document summarizes key quantitative data from foundational preclinical studies, outlines detailed experimental methodologies for the principal assays employed, and visualizes the relevant biological pathways and experimental workflows. This information is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Quantitative Data

The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its efficacy and mechanism of action. The quantitative data from these seminal experiments are summarized below.

In Vitro Binding and Enzyme Inhibition

This compound demonstrated high-affinity binding to human renin and potent competitive inhibition of its enzymatic activity. The key parameters are detailed in the following tables.

Table 1: Binding Affinity of [3H]this compound to Human Renin [1][2]

| pH | Dissociation Constant (KD) |

| 5.7 | 0.9 nM |

| 7.4 | 1.0 nM |

Table 2: Inhibitory Activity of this compound against Human Renin [1]

| pH | Inhibition Constant (Ki) |

| 5.7 | 0.35 nM |

| 7.4 | 2.0 nM |

Table 3: IC50 of this compound against Human Plasma Renin [3]

| pH | IC50 |

| 7.4 | 2.8 x 10-8 M |

In Vivo Hemodynamic Effects in Primates

Studies in conscious Macaca monkeys and baboons were crucial in elucidating the in vivo effects of this compound on blood pressure and the Renin-Angiotensin-Aldosterone System (RAAS).

Table 4: Hemodynamic Effects of this compound in Sodium-Depleted Conscious Monkeys [3]

| Dose (mg/kg) | Outcome |

| 3 | Significant decrease in blood pressure and complete inhibition of Plasma Renin Activity (PRA) for at least 3 hours. |

| 10 | Significant decrease in blood pressure and complete inhibition of Plasma Renin Activity (PRA) for at least 3 hours. |

Table 5: Effects of this compound on Plasma Renin Levels in Conscious Macaca Monkeys [4]

| Condition | Dose (mg/kg) | Plasma Active Renin (PAR) Increase | Plasma Inactive Renin (PIR) Increase | PRA Inhibition |

| Sodium Repleted | 3 | 420% | 250% (slower onset) | 90-100% for 4 hours |

| Sodium Repleted | 9 | 620% | Significant increase | 90-100% for 4 hours |

| Sodium Depleted | 3 and 9 | - | Significant increase at 9 mg/kg | PRA inhibited |

Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively suppresses the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. This ultimately results in vasodilation and a decrease in blood pressure.

References

- 1. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of a tritiated pepstatin analog to human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Increase in plasma levels of active and inactive renin after inhibition of renin activity by this compound in conscious Macaca monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 42128: A Technical Guide to its Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the renin inhibitor SR 42128, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented is intended to provide a comprehensive resource for researchers in cardiovascular science and those involved in the development of novel antihypertensive therapies.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a potent, competitive inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of the powerful vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. This targeted inhibition of the RAAS cascade is the primary mechanism by which this compound exerts its cardiovascular effects, most notably a reduction in blood pressure.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Inhibition of Human Renin by this compound

| Parameter | Value | pH | Reference |

| Ki | 0.35 nM | 5.7 | [1] |

| 2.0 nM | 7.4 | [1] | |

| IC50 | 28 nM | 7.4 | [2] |

| KD | 0.9 nM | 5.7 | [1] |

| 1.0 nM | 7.4 | [1] |

Table 2: In Vivo Effects of SR 42128A in Sodium-Depleted Conscious Monkeys

| Dose (mg/kg, single administration) | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Duration of Action | Reference |

| 3 | Significant decrease | Complete inhibition | > 3 hours | [2] |

| 10 | Significant decrease | Complete inhibition | > 3 hours | [2] |

Signaling Pathway

The mechanism of action of this compound is best understood through the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS), which it directly inhibits.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Renin Inhibition Assay

This protocol is based on the methods described for determining the inhibitory constant (Ki) of this compound.

-

Objective: To determine the potency of this compound in inhibiting the enzymatic activity of purified human renin.

-

Materials:

-

Purified human renin

-

This compound

-

Radiolabeled [3H]SR42128

-

Renin substrate (e.g., synthetic tetradecapeptide or angiotensinogen)

-

Assay buffers at pH 5.7 and pH 7.4

-

Scintillation counter

-

-

Procedure:

-

Enzymatic Assay:

-

Incubate purified human renin with its substrate in the presence of varying concentrations of this compound at both pH 5.7 and pH 7.4.

-

Measure the rate of angiotensin I generation, typically using a radioimmunoassay (RIA) or other sensitive detection method.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the renin activity.

-

-

Binding Assay (Scatchard Analysis):

-

Incubate a fixed concentration of purified human renin with varying concentrations of radiolabeled [3H]SR42128 at both pH 5.7 and pH 7.4 until equilibrium is reached.

-

Separate the bound from free radioligand using a suitable method, such as gel filtration or charcoal adsorption.

-

Quantify the amount of bound and free radioligand using a scintillation counter.

-

Perform a Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand. The dissociation constant (KD) can be determined from the slope of the resulting line.

-

-

Kinetic Analysis:

-

To determine the association and dissociation rates, conduct time-course binding experiments at both pH 5.7 and pH 7.4.

-

For association, measure the binding of [3H]SR42128 to renin at various time points.

-

For dissociation, first allow the binding to reach equilibrium, then add an excess of unlabeled this compound and measure the amount of bound radioligand at subsequent time points.

-

-

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Monkeys

This protocol is based on studies evaluating the in vivo efficacy of SR 42128A (the arginine salt of this compound).

-

Objective: To assess the effect of SR 42128A on blood pressure and plasma renin activity in a primate model.

-

Animal Model: Conscious monkeys (e.g., Macaca species). To enhance the renin-dependent component of blood pressure, animals are often sodium-depleted prior to the experiment. This can be achieved through a low-sodium diet and/or administration of a diuretic.

-

Procedure:

-

Animal Preparation:

-

Animals are chronically instrumented for the measurement of arterial blood pressure and heart rate, often using a telemetry system to allow for measurements in conscious, unrestrained animals.

-

A venous catheter is implanted for drug administration.

-

-

Drug Administration:

-

A single dose of SR 42128A (e.g., 3 or 10 mg/kg) is administered intravenously.

-

-

Blood Pressure Monitoring:

-

Mean arterial pressure (MAP) and heart rate are continuously monitored before and for several hours after drug administration.

-

-

Plasma Renin Activity (PRA) Assay:

-

Blood samples are collected at baseline and at various time points post-drug administration.

-

Plasma is separated and PRA is determined. This is typically done by measuring the amount of angiotensin I generated during a fixed incubation period. The generated angiotensin I is quantified using a radioimmunoassay (RIA).

-

-

Caption: Experimental workflow for the evaluation of this compound.

Broader Cardiovascular Research Implications

While the primary focus of this compound research has been on its antihypertensive effects, its potent and specific inhibition of the RAAS has broader implications for cardiovascular research. The RAAS is known to be involved in pathological processes beyond blood pressure regulation, including cardiac hypertrophy, myocardial fibrosis, and vascular remodeling. Although specific studies on this compound in these areas are limited in the public domain, renin inhibitors as a class have been investigated for their potential to mitigate these adverse cardiovascular events. Therefore, this compound serves as a valuable pharmacological tool to investigate the specific role of renin in these complex cardiovascular pathologies.

Conclusion

This compound is a potent and specific renin inhibitor that has been instrumental in elucidating the role of the Renin-Angiotensin-Aldosterone System in the regulation of blood pressure. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in blocking the initial step of the RAAS cascade. The experimental protocols outlined provide a framework for the continued investigation of renin inhibitors in cardiovascular research. Future studies could further explore the potential of targeted renin inhibition in preventing or reversing end-organ damage associated with cardiovascular disease.

References

- 1. A potent radiolabeled human renin inhibitor, [3H]SR42128: enzymatic, kinetic, and binding studies to renin and other aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of SR 42128 in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS).[1][2] As a pepstatin analog, this compound demonstrates high affinity and specificity for the active site of renin, making it a valuable tool for studying the physiological and pathological roles of the RAS.[3] These application notes provide detailed protocols for the utilization of this compound in common enzymatic assays to determine its inhibitory activity against renin.

Mechanism of Action

This compound acts as a direct inhibitor of renin, an aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor. By binding to the active site of renin, this compound prevents the substrate from binding, thereby inhibiting the entire downstream signaling pathway. The binding affinity of this compound to human renin is pH-dependent, with a stronger interaction observed at a more acidic pH.[2][3]

Signaling Pathway

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. The pathway, and the point of inhibition by this compound, is illustrated below.

Data Presentation

The inhibitory potency of this compound against human renin has been determined in various in vitro studies. The following table summarizes key quantitative data.

| Parameter | Value | pH | Species | Source |

| Ki | 0.35 nM | 5.7 | Human | [2] |

| Ki | 2.0 nM | 7.4 | Human | [2] |

| IC50 | 2.8 x 10-8 M | 7.4 | Human Plasma | [1] |

| KD | 0.9 nM | 5.7 | Human | [2] |

| KD | 1.0 nM | 7.4 | Human | [2] |

Experimental Protocols

In Vitro Fluorometric Renin Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic renin substrate.

Objective: To quantify the concentration of this compound required to inhibit 50% of renin activity in vitro.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% BSA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~330-340 nm and emission at ~480-510 nm

Experimental Workflow:

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

-

Enzyme Preparation: Dilute human recombinant renin in Assay Buffer to the desired concentration.

-

Assay Plate Setup:

-

Add 50 µL of the diluted renin solution to each well of a 96-well black microplate.

-

Add 25 µL of the this compound serial dilutions or vehicle control to the respective wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the fluorogenic renin substrate according to the manufacturer's instructions and add 25 µL to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the vehicle control.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Plasma Renin Activity (PRA) Assay with this compound

This protocol outlines the measurement of plasma renin activity in the presence of this compound to assess its inhibitory effect in a biological matrix. The principle involves measuring the generation of angiotensin I from endogenous angiotensinogen, which is then quantified by ELISA or RIA.

Objective: To determine the effect of this compound on the enzymatic activity of renin in plasma.

Materials:

-

EDTA-collected plasma samples

-

This compound

-

Angiotensin I generation buffer (e.g., pH 6.0)

-

Protease inhibitors (e.g., PMSF)

-

Angiotensin I ELISA or RIA kit

-

Water baths (37°C and 0-4°C)

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at room temperature to separate the plasma.

-

Thaw frozen plasma samples at room temperature if necessary.

-

-

Inhibitor Addition:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Spike plasma samples with different concentrations of this compound or vehicle control.

-

-

Angiotensin I Generation:

-

For each plasma sample, prepare two aliquots.

-

To each aliquot, add protease inhibitors to prevent angiotensin I degradation.

-

Add the angiotensin I generation buffer to adjust the pH.

-

Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow for angiotensin I generation.

-

Simultaneously, incubate the second aliquot at 0-4°C (ice bath) for the same duration to serve as a baseline control (no angiotensin I generation).

-

-

Reaction Termination: After the incubation period, immediately place the 37°C samples on ice to stop the enzymatic reaction.

-

Angiotensin I Quantification:

-

Quantify the amount of angiotensin I in both the 37°C and 0-4°C aliquots for each sample using a validated Angiotensin I ELISA or RIA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the net amount of angiotensin I generated by subtracting the concentration measured in the 0-4°C aliquot from the 37°C aliquot.

-

Calculate the Plasma Renin Activity (PRA) as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

-

Determine the percentage of PRA inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Conclusion